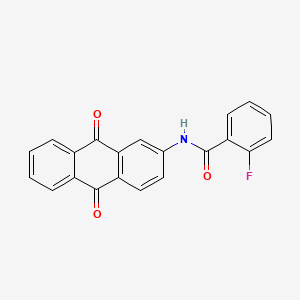
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Methylene Blue, which is a well-known dye used in various applications. However, recent research has shown that Methylene Blue has several other potential applications, including its use in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of Methylene Blue is not fully understood. However, it is believed to work by increasing the production of ATP in cells, which can improve cellular function. It can also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Methylene Blue has several biochemical and physiological effects. It can increase the production of ATP in cells, which can improve cellular function. It can also act as an antioxidant and protect cells from oxidative stress. Additionally, it can improve blood flow and oxygenation in tissues, which can improve overall tissue function.
Advantages and Limitations for Lab Experiments
Methylene Blue has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations, such as its potential toxicity at high concentrations and its limited solubility in water.
Future Directions
There are several future directions for the research on Methylene Blue. One potential application is its use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another potential application is its use in the treatment of cancer. Additionally, Methylene Blue may have applications in the field of regenerative medicine, as it can improve cellular function and tissue oxygenation. Further research is needed to fully understand the potential applications of Methylene Blue and its mechanism of action in different scientific research fields.
In conclusion, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate, also known as Methylene Blue, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been extensively studied for its potential applications in various scientific research fields, including its use in the treatment of neurological disorders and cancer. Further research is needed to fully understand the potential applications of Methylene Blue and its mechanism of action in different scientific research fields.
Synthesis Methods
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate involves the reaction of N-benzoyl-L-methionine with thionyl chloride to form N-benzoyl-L-methionine thioester. This thioester is then reacted with 10H-phenothiazine in the presence of a base to form the final product, Methylene Blue.
Scientific Research Applications
Methylene Blue has been extensively studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects and can improve cognitive function in patients with neurological disorders such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
properties
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-33-16-15-19(27-25(30)18-9-3-2-4-10-18)26(31)32-17-24(29)28-20-11-5-7-13-22(20)34-23-14-8-6-12-21(23)28/h2-14,19H,15-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGQTKNXRCMQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)methioninate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)

![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)


![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)

![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)